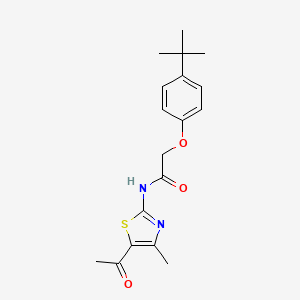

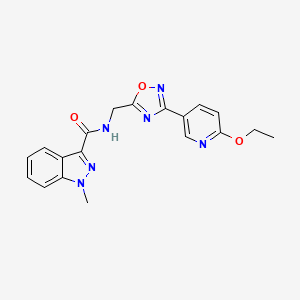

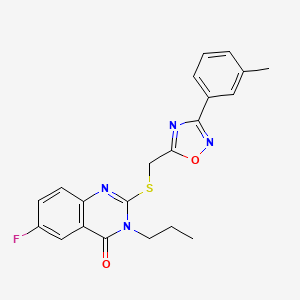

![molecular formula C26H23ClN4O2S B2960819 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-31-2](/img/structure/B2960819.png)

3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex organic molecule with multiple functional groups, including a phenylpiperazine, a tetrahydroquinazolinone, and a chlorophenyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials.Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group might undergo nucleophilic addition reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.Scientific Research Applications

Synthesis and Antibacterial Activity

- Quinazoline derivatives, such as 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, have been synthesized and characterized for potential antimicrobial applications. These compounds have shown antibacterial and antifungal activities against organisms like Eschericia coli and Staphylococcus aureus, highlighting their significance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Properties

- Some derivatives of this compound have been evaluated for their potential anti-inflammatory and analgesic activities. This indicates a possible role in the development of new medications targeting inflammation and pain management (Farag et al., 2012).

Antituberculosis Potential

- Quinazoline derivatives have also been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this group exhibited significant activity against tuberculosis, suggesting their potential as antituberculosis agents (Chitra et al., 2011).

Synthesis and Structural Analysis

- Research into the synthesis and characterization of these compounds, including crystallographic studies, provides valuable insights into their molecular structures. This is essential for understanding their pharmacological properties and potential therapeutic applications (Butcher et al., 2007).

Heterocyclic Derivatives and Photolysis Studies

- Studies on the synthesis of heterocyclic systems containing bridged nitrogen atoms, such as quinazoline derivatives, and their antibacterial activity have been conducted. These studies contribute to the broader field of medicinal chemistry and drug development (Hui et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would include assessing its toxicity, flammability, and potential for causing irritation or allergic reactions.

Future Directions

Future research on this compound could involve optimizing its synthesis, investigating its reactivity, studying its mechanism of action, and assessing its potential uses in fields like medicine or materials science.

Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, it would be necessary to refer to scientific literature or conduct laboratory experiments.

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-7,9-10,19,22-23H,8,11-17H2,(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYWYVCAVBBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

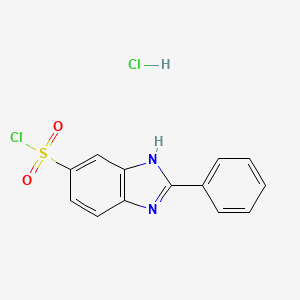

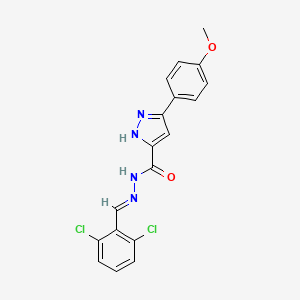

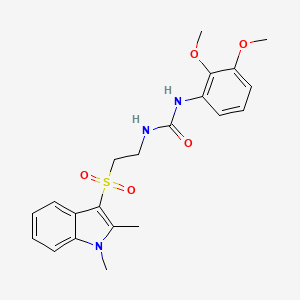

![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)

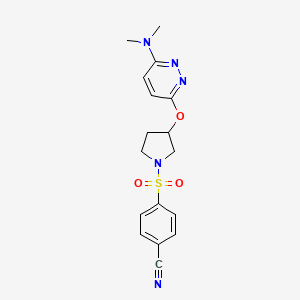

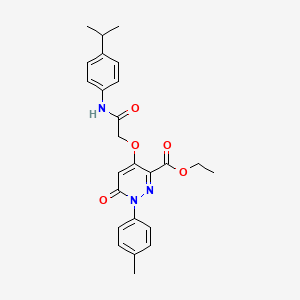

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)

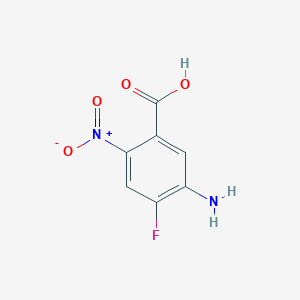

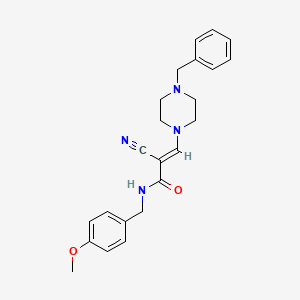

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)

amino}acetamide](/img/structure/B2960750.png)